(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reactions: The final step involves coupling the chlorinated benzothiazine with 4-chlorobenzoyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(phenyl)methanone: A simpler analog with fewer chlorine atoms.
(4-chlorophenyl)(4-nitrophenyl)methanone: Contains a nitro group instead of additional chlorine atoms.
(4-chlorophenyl)(4-methylphenyl)methanone: Contains a methyl group instead of additional chlorine atoms.
Uniqueness
(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its multiple chlorine atoms and benzothiazine core, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(17-10-15(23)9-16(24)11-17)18-3-1-2-4-19(18)29(20,27)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECQLLUEQKZONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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